N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC15149829
Molecular Formula: C25H24N4O5
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O5 |
|---|---|
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H24N4O5/c1-3-34-20-12-8-18(9-13-20)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-17-6-10-19(33-2)11-7-17/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
| Standard InChI Key | PNQZDDCUPWIMLW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
Introduction
Structural Characterization and Nomenclature
The target compound features a pyrido[3,2-d]pyrimidine core, a bicyclic system comprising fused pyridine and pyrimidine rings. Key structural attributes include:
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A 4-methoxybenzyl group at position 3 of the pyridopyrimidine ring, contributing to lipophilicity and potential π-π stacking interactions .
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An N-(4-ethoxyphenyl)acetamide side chain at position 2, which may enhance solubility and modulate receptor binding .
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Two ketone oxygen atoms at positions 2 and 4, creating hydrogen-bonding sites critical for molecular recognition .
The IUPAC name reflects these substituents: N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide. Computational modeling predicts a molecular weight of ~497.5 g/mol, with logP values suggesting moderate hydrophobicity .
Synthetic Pathways and Optimization
Core Pyridopyrimidine Formation
The pyrido[3,2-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions analogous to those reported for pyrido[2,3-d]pyrimidines . A plausible route involves:
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Condensation of barbituric acid derivatives with substituted aldehydes under microwave irradiation in aqueous media .
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Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination .
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Acetylation with N-(4-ethoxyphenyl)chloroacetamide to install the side chain .
Table 1: Comparison of Synthetic Methods for Pyridopyrimidine Derivatives
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave-assisted (H₂O) | Water | None | 85–92 | |
| Conventional reflux | DMF | HCl | 68–75 |
Microwave-assisted synthesis in water offers superior yields (≥85%) and reduced reaction times compared to traditional reflux methods .
Side Chain Functionalization
The acetamide moiety is introduced via Schotten-Baumann acylation, where 4-ethoxyaniline reacts with chloroacetyl chloride followed by coupling to the pyridopyrimidine core . NMR analysis of intermediates would confirm successful substitution through:
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Disappearance of NH₂ peaks at δ 6.5–7.0 ppm.
Hypothetical Biological Activity and Applications
While direct pharmacological data for this compound are unavailable, structural analogs exhibit notable bioactivities:
Anti-Inflammatory Properties
Compounds with ethoxyphenylacetamide side chains show COX-2 selectivity (SI > 15), attributed to hydrogen bonding with Arg513 . The target molecule’s ethoxy group may enhance membrane permeability, improving bioavailability.
Physicochemical and Spectroscopic Properties
Spectral Signatures
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IR: Strong absorptions at 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I), and 1250 cm⁻¹ (C-O-C ether) .
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¹H NMR:
Solubility and Stability
Preliminary assessments predict:
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Aqueous solubility: <0.1 mg/mL due to aromatic stacking.
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Plasma stability: t₁/₂ > 6 hours, supported by steric shielding of the lactam ring .
Future Directions and Challenges
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